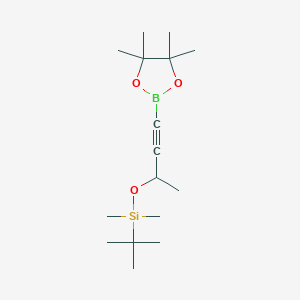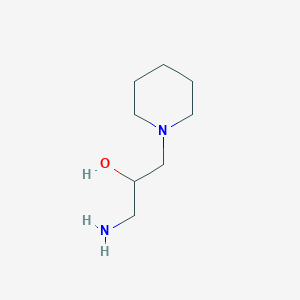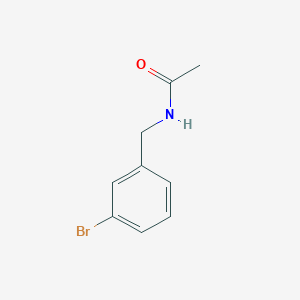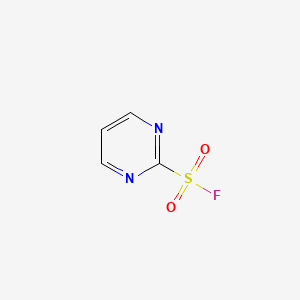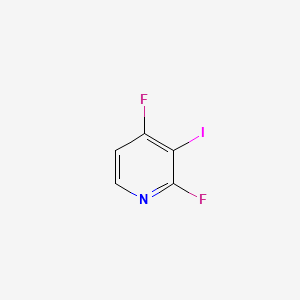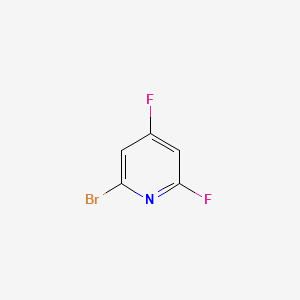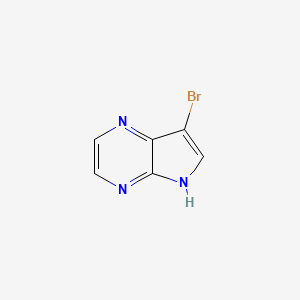
3-Bromo-4,7-diazaindole
Overview
Description
3-Bromo-4,7-diazaindole: is a heterocyclic compound with the molecular formula C6H4BrN3 and a molecular weight of 198.02 g/mol It is a derivative of diazaindole, where a bromine atom is substituted at the third position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Bromo-4,7-diazaindole typically involves the bromination of 4,7-diazaindole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dimethylformamide (DMF) . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods:
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-4,7-diazaindole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as or in solvents like or .
Oxidation: Oxidizing agents like or .
Reduction: Reducing agents such as or .
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azido-diazaindole or thiocyanato-diazaindole derivatives.
Oxidation Products: Oxidized forms of the diazaindole ring.
Reduction Products: Reduced forms of the diazaindole ring.
Scientific Research Applications
Chemistry:
3-Bromo-4,7-diazaindole is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized diazaindoles, which are valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine:
In medicinal chemistry, this compound derivatives have shown potential as kinase inhibitors, which are important in the treatment of cancer and other diseases. The compound’s ability to interact with biological targets makes it a valuable scaffold for drug discovery .
Industry:
The compound is also used in material science for the development of organic semiconductors and other advanced materials. Its unique electronic properties make it suitable for applications in organic electronics and photovoltaics .
Mechanism of Action
The mechanism of action of 3-Bromo-4,7-diazaindole and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, as a kinase inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell growth and proliferation, making it effective in cancer treatment .
Comparison with Similar Compounds
4,7-Diazaindole: The parent compound without the bromine substitution.
5-Bromo-4,7-diazaindole: A similar compound with the bromine atom at the fifth position.
3-Chloro-4,7-diazaindole: A compound with a chlorine atom instead of bromine at the third position.
Uniqueness:
3-Bromo-4,7-diazaindole is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The bromine atom at the third position can enhance the compound’s ability to participate in substitution reactions and improve its binding affinity to certain enzymes compared to its analogs .
Properties
IUPAC Name |
7-bromo-5H-pyrrolo[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-4-3-10-6-5(4)8-1-2-9-6/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVCAYYYCIWBLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480462 | |
| Record name | 3-BROMO-4,7-DIAZAINDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56015-31-7 | |
| Record name | 3-BROMO-4,7-DIAZAINDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

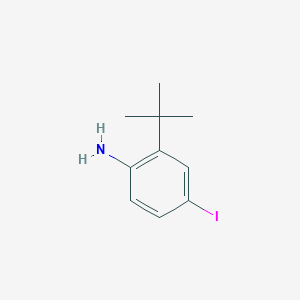
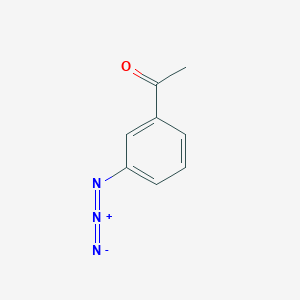
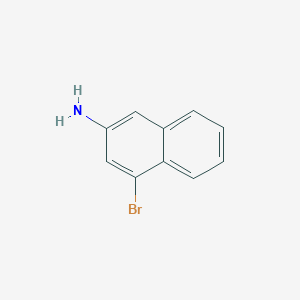
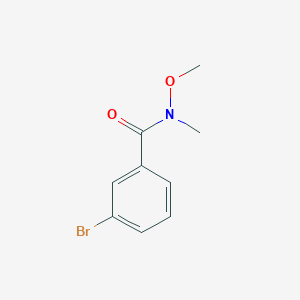
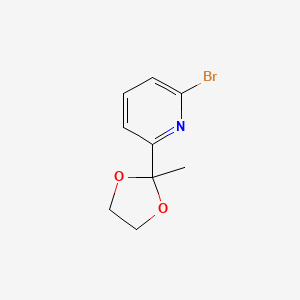
![2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B1280856.png)
